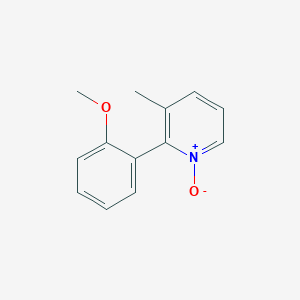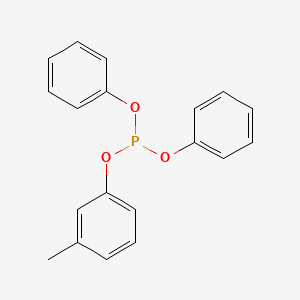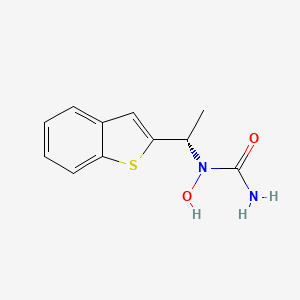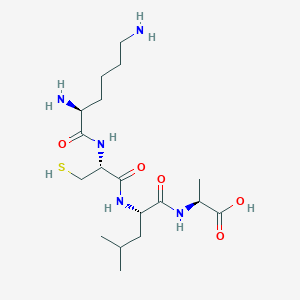![molecular formula C12H20O3 B12565679 Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) CAS No. 287179-85-5](/img/structure/B12565679.png)
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) is a chemical compound that combines acetic acid with a cyclohexylmethanol derivative This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with acetic acid in the presence of a catalyst. One common method is the esterification reaction, where cyclohexylmethanol is reacted with acetic acid under acidic conditions to form the ester. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is typically carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–[4-(prop-1-en-2-yl)cyclohexyl]methanol: This compound has a similar structure but with a prop-1-en-2-yl group instead of prop-2-yn-1-yl.
Propargyl acrylate: Contains a propargyl group and is used in similar synthetic applications.
Uniqueness
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol is unique due to the presence of both acetic acid and cyclohexylmethanol moieties, along with the prop-2-yn-1-yl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
287179-85-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
acetic acid;(4-prop-2-ynylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-2-3-9-4-6-10(8-11)7-5-9;1-2(3)4/h1,9-11H,3-8H2;1H3,(H,3,4) |
Clé InChI |
CQMNSVQSINUWLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C#CCC1CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)



![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

